molecular formula C25H25NO B1673178 1-Pentyl-2-methyl-3-(1-naphthoyl)indole CAS No. 155471-10-6

1-Pentyl-2-methyl-3-(1-naphthoyl)indole

Cat. No. B1673178
M. Wt: 355.5 g/mol
InChI Key: IBBNKINXTRKICJ-UHFFFAOYSA-N
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Description

“1-Pentyl-2-methyl-3-(1-naphthoyl)indole”, also known as JWH-018, is an analgesic chemical from the naphthoylindole family . It acts as a full agonist at both the CB1 and CB2 cannabinoid receptors, with some selectivity for CB2 . It produces effects in animals similar to those of tetrahydrocannabinol (THC), a cannabinoid naturally present in cannabis .


Synthesis Analysis

The synthesis of JWH-018 was carried out by John W. Huffman, an organic chemist at Clemson University . He synthesized a variety of chemical compounds that affect the endocannabinoid system . JWH-018 is one of these compounds, with studies showing an affinity for the cannabinoid (CB1) receptor five times greater than that of THC .


Molecular Structure Analysis

The molecular formula of JWH-018 is C24H23NO . The compound is hydrophobic and insoluble in water . The structure of JWH-018 includes a naphthoyl group, a pentyl chain, and an indole ring .


Physical And Chemical Properties Analysis

JWH-018 is a hydrophobic compound with a molar mass of 341.454 g/mol . It is insoluble in water . The compound has a pentyl chain, a naphthoyl group, and an indole ring .

Scientific Research Applications

Analytical Detection and Identification

  • Gas Chromatography-Mass Spectrometry (GC-MS) for Detection : A study developed an efficient extraction procedure and GC-MS method for the detection of metabolites in urine from individuals suspected of using products containing synthetic cannabinoids like JWH-018, a compound closely related to 1-Pentyl-2-methyl-3-(1-naphthoyl)indole. This method allowed for the direct comparison to analytical standards and supported quantitative studies, highlighting its significance in forensic investigations (Emerson et al., 2013).
  • Identification in Herbal Products : A forensic analysis identified 1-Pentyl-2-methyl-3-(1-naphthoyl)indole as a designer drug in a herbal product, underscoring the need for effective detection methods to identify and control the distribution of synthetic cannabinoids in consumer products (Uchiyama et al., 2009).

Pharmacological Characterization

  • Cannabinoid Receptor Agonism : Research on novel compounds, including 1-Pentyl-2-methyl-3-(1-naphthoyl)indole, demonstrated dose-related inhibition of electrically evoked contractions in the mouse vas deferens, indicating potent cannabinoid receptor agonism. These findings support the compound's role in studying cannabinoid receptor-mediated pharmacology (Pertwee et al., 1995).

Detection and Characterization Tools

  • Development of Monoclonal Antibodies : A study reported the development of monoclonal antibodies specific for 3-(1-naphthoyl) indole derivatives, including JWH-018, which could be used for rapid, sensitive, and comprehensive detection of such compounds. This advancement aids in the analytical detection and monitoring of synthetic cannabinoids in various matrices (Nakayama et al., 2016).

Structural and Computational Studies

  • X-ray Structures and Computational Studies : Analytical and structural elucidation of 1-Pentyl-3-(4-methoxy-1-naphthoyl)indole, a derivative of 1-Pentyl-2-methyl-3-(1-naphthoyl)indole, provided insights into the compound's geometry using density functional theory (DFT) and time-dependent DFT methods. These studies are crucial for understanding the structural basis of the pharmacological activity and designing new synthetic cannabinoids with desired effects (Nycz et al., 2010).

Safety And Hazards

JWH-018 is a synthetic cannabinoid found in Spice/K2-type herbal blends and may have neurotoxic properties . It is regulated as a Schedule I compound in the United States .

Future Directions

The therapeutic potential of this class of biologic compounds is yet to be fully realized . More research and development must be done, especially since the cause is poorly understood in chronic pain states .

properties

IUPAC Name

(2-methyl-1-pentylindol-3-yl)-naphthalen-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25NO/c1-3-4-9-17-26-18(2)24(22-14-7-8-16-23(22)26)25(27)21-15-10-12-19-11-5-6-13-20(19)21/h5-8,10-16H,3-4,9,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBBNKINXTRKICJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20165903
Record name JWH-007
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20165903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Pentyl-2-methyl-3-(1-naphthoyl)indole

CAS RN

155471-10-6
Record name JWH 007
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=155471-10-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name JWH-007
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155471106
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name JWH-007
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20165903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name JWH-007
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5IQ75333OM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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